1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
Description
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-12-17(13-24)14-25-16-22-15-23-25)11-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,20H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONABWOHNHMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling of the Azetidine and Triazole Rings: The azetidine and triazole rings are coupled using a Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The azetidine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Analogues
The following compounds share structural motifs with the target molecule:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Role of Triazole in Bioactivity
- The 1H-1,2,4-triazole moiety is critical for antifungal activity in Triadimefon and antimicrobial activity in chalcone derivatives . The target compound’s triazole group may confer similar bioactivity, though its azetidine linkage could modulate selectivity or potency.
Impact of Backbone and Substitutions
- Propan-1-one vs. Butan-1-one: Triadimefon’s butanone backbone allows extended substituent spacing, accommodating bulky groups (e.g., 4-chlorophenoxy) for agrochemical applications. The target’s propanone core may favor compact binding pockets in enzymes or receptors.
- Azetidine vs.
Lipophilicity and Pharmacokinetics
- The 3,3-diphenyl groups in the target compound increase lipophilicity (logP ~4.5 estimated) compared to methoxy-substituted analogues (logP ~2.8 for ) . This may improve membrane permeability but reduce aqueous solubility.
Biological Activity
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound featuring a unique combination of azetidine and triazole rings. These structural motifs are associated with various biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of 318.41 g/mol. The presence of the triazole ring is particularly significant due to its known pharmacological properties, including antifungal and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 2320684-32-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine and triazole rings are known to modulate enzyme and receptor activities, which can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains.
- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7) .
Anticancer Activity
In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells with minimal toxicity towards normal cells . The mechanism involves inducing apoptosis in cancer cells while sparing healthy tissues.
Antimicrobial Activity
The compound's triazole moiety contributes to its antimicrobial properties. Triazole derivatives are well-documented for their effectiveness against fungal infections and have been explored as potential treatments for various microbial diseases .
Study on Anticancer Effects
A study focused on the synthesis and evaluation of compounds similar to this compound found that these compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen . The study utilized the MTT assay to assess cell viability and confirmed that modifications in the structure enhanced therapeutic efficacy.
Antimicrobial Testing
In another investigation, the antimicrobial activity of triazole-containing compounds was assessed against various bacterial strains. Results indicated that modifications in the azetidine structure significantly influenced the antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
